![molecular formula C24H22N4O4 B2845992 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 1260988-86-0](/img/structure/B2845992.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, a pyrrole group, and an acetamide group . Each of these groups contributes to the overall properties of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, oxadiazol, pyrrole, and acetamide groups suggests that this molecule may have interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the oxadiazol group might make it reactive towards nucleophiles, while the acetamide group could potentially undergo hydrolysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could potentially increase its lipophilicity, which might influence its solubility and permeability .Scientific Research Applications
Synthesis and Structural Characterization
Research involves the synthesis of novel compounds containing the 1,3,4-oxadiazole moiety, which is known for its potential in medicinal chemistry. The structural characterization of these compounds employs techniques such as NMR, IR, and elemental analysis, laying the foundation for further pharmacological investigations. For instance, a study described the synthesis of a novel compound and its structural determination through NMR techniques, highlighting the importance of 1,3,4-oxadiazole derivatives in chemical research (Li Ying-jun, 2012).
Antimicrobial and Antifungal Activities
Several studies focus on the antimicrobial and antifungal properties of derivatives, demonstrating the potential of 1,3,4-oxadiazole compounds in addressing various microbial infections. A notable research effort synthesized a library of compounds and evaluated their in vitro microbial investigation, showing good to moderate activity against bacterial and fungal strains (K. Pandya et al., 2019).
Insecticidal Assessment
The insecticidal properties of synthesized compounds against agricultural pests, such as the cotton leafworm, Spodoptera littoralis, have also been explored. This research provides insights into the development of new agrochemicals to protect crops from pest damage (A. Fadda et al., 2017).
Antitumor Activity
Research into antitumor acetamide derivatives reveals the synthesis and evaluation of novel compounds for their potential anticancer activities. These studies often aim to identify compounds with better efficacy than existing treatments. For example, a study highlighted the synthesis of novel derivatives to evaluate their antitumor activity, comparing their effectiveness to known drugs (S. Alqasoumi et al., 2009).
Antioxidant Activity
The antioxidant activity of compounds is another area of focus, with studies evaluating the potential health benefits of novel derivatives. These investigations are crucial for developing compounds that could mitigate oxidative stress-related diseases (K. Chkirate et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-5-7-17(8-6-15)16(2)25-22(29)13-28-11-3-4-19(28)24-26-23(27-32-24)18-9-10-20-21(12-18)31-14-30-20/h3-12,16H,13-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZACJIYPCMALMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-Butoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2845909.png)


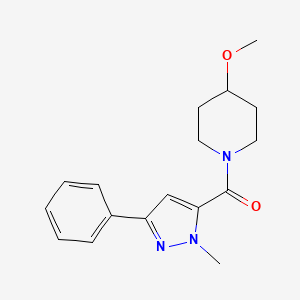
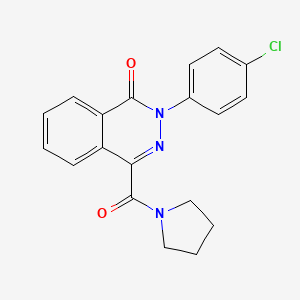
![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)
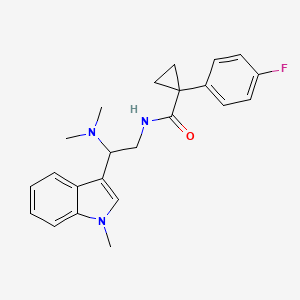
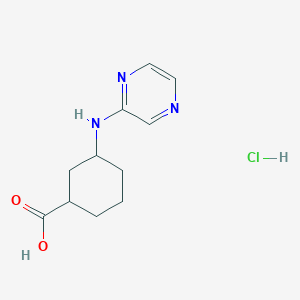
![N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)

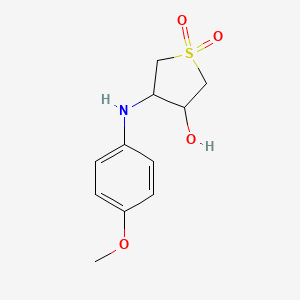


![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)